7-(Tributylstannyl)isoquinoline
Overview
Description
7-(Tributylstannyl)isoquinoline is an organotin compound that features a stannyl group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation reaction, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Tributylstannyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Electrophiles: Such as halides for substitution reactions.
Bases: To deprotonate and activate the stannyl group.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound with the isoquinoline moiety.
Scientific Research Applications
7-(Tributylstannyl)isoquinoline has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 7-(Tributylstannyl)isoquinoline exerts its effects is primarily through its reactivity in organic synthesis. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
7-(Tributylstannyl)quinoline: Similar structure but with a quinoline ring.
7-(Tributylstannyl)indole: Contains an indole ring instead of isoquinoline.
Uniqueness: 7-(Tributylstannyl)isoquinoline is unique due to its specific reactivity profile and the stability of the stannyl group attached to the isoquinoline ring. This makes it particularly useful in certain synthetic applications where other stannylated compounds might not be as effective .
Properties
IUPAC Name |
tributyl(isoquinolin-7-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVERCSHTXLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676719 | |
Record name | 7-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161975-56-9 | |
Record name | 7-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.